molecular formula C12H14F2N6O2 B4361844 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4361844
M. Wt: 312.28 g/mol
InChI Key: WOWGEOSRJKCTED-UHFFFAOYSA-N
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Description

4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is an intriguing compound known for its unique chemical structure and potential applications in various scientific fields. It combines elements like pyrazole and difluoromethyl groups, which are often studied for their pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. Here's an outline of a potential synthetic route:

  • Step 1: Formation of 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid through halogenation and subsequent hydrolysis.

  • Step 2: Conversion to the corresponding acyl chloride using reagents like thionyl chloride.

  • Step 3: Coupling with 1-ethyl-N-methyl-1H-pyrazole-3-amine to form the final amide compound under amide coupling conditions, often facilitated by coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Large-scale production requires optimized conditions for each step:

  • Reagent Purity: High-purity reagents to ensure minimal by-products.

  • Temperature and Pressure Control: Precise control of reaction conditions to maximize yield.

  • Catalysts and Solvents: Selection of appropriate catalysts and solvents to facilitate each reaction step efficiently.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often transforming functional groups into more oxidized forms like carboxylic acids or ketones.

  • Reduction: It can be reduced to remove specific functional groups, potentially altering its biological activity.

  • Substitution: It can undergo nucleophilic or electrophilic substitution reactions, allowing modifications to its chemical structure.

Common Reagents and Conditions:
  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

  • Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed: The major products depend on the specific reactions:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Varied products based on the substituents introduced.

Scientific Research Applications

Chemistry:

  • Catalysis: Investigated as a ligand in catalytic reactions due to its pyrazole structure.

  • Synthesis: Used as an intermediate in organic synthesis for complex molecule construction.

Biology and Medicine:
  • Pharmacology: Studied for potential anti-inflammatory, antifungal, and anticancer properties.

  • Biological Pathways: Explored in studies targeting specific enzymes and pathways, potentially influencing metabolic processes.

Industry:
  • Agrochemicals: Potential use in developing novel pesticides or herbicides.

  • Materials Science: Studied for its potential in creating advanced materials with specific properties.

Mechanism of Action

The exact mechanism by which 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide exerts its effects can vary:

  • Molecular Targets: Targets specific enzymes or receptors, affecting their activity.

  • Pathways: Modulates biological pathways involved in inflammation, cell growth, or metabolism.

Comparison with Similar Compounds

4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of pyrazole and difluoromethyl groups.

Similar Compounds::
  • 4-({[1-(fluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the difluoromethyl group.

  • 1-(difluoromethyl)-1H-pyrazole-3-carboxamide: Simpler structure, missing some functional groups present in the target compound.

  • 1-ethyl-N-methyl-1H-pyrazole-3-carboxamide: Similar base structure but lacks the difluoromethyl and carbonyl groups.

Properties

IUPAC Name

4-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N6O2/c1-3-19-6-8(9(18-19)11(22)15-2)16-10(21)7-4-5-20(17-7)12(13)14/h4-6,12H,3H2,1-2H3,(H,15,22)(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWGEOSRJKCTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2=NN(C=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

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